azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
CAS No.:
Cat. No.: VC16023110
Molecular Formula: C56H90N3O10P
Molecular Weight: 996.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C56H90N3O10P |
|---|---|
| Molecular Weight | 996.3 g/mol |
| IUPAC Name | azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
| Standard InChI | InChI=1S/C56H87N2O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-55(61)65-46-51(68-56(62)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-44-43-57-53(59)41-42-54(60)58-45-50-35-30-29-33-48(50)39-40-49-34-31-32-36-52(49)58;/h29-36,51H,3-28,37-38,41-47H2,1-2H3,(H,57,59)(H,63,64);1H3/t51-;/m1./s1 |
| Standard InChI Key | VMNQBMCGXSXSJG-GLOFXQGCSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Introduction
Structural Elucidation and Nomenclature
Core Components and Connectivity
The compound’s structure comprises three primary domains:
-
Azanium (NH₄⁺): A cationic ammonium group that enhances aqueous solubility and participates in ionic interactions .
-
Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl: A polycyclic system featuring fused aromatic rings, an alkyne bond, and a nitrogen atom within the tricyclic framework. This moiety likely contributes to π-π stacking interactions and selective binding to biological targets.
-
[(2R)-2,3-Di(hexadecanoyloxy)propyl] phosphate: A glycerophospholipid analog with two palmitoyl chains (C16:0) esterified to the sn-1 and sn-2 positions of a glycerol backbone, linked to a phosphate group at sn-3. The R-configuration ensures proper alignment in lipid bilayers, mimicking natural phosphatidylcholines .
These domains are interconnected via:
-
An amide bond between the azatricycloalkyne’s butanoyl group and the ethylamine spacer.
-
A phosphate ester bond bridging the ethylamine and glycerol units.
Systematic IUPAC Name Breakdown
The name reflects the compound’s hierarchical structure:
-
Azanium: Indicates the NH₄⁺ counterion.
-
2-[[4-(2-Azatricyclo[...])-4-oxobutanoyl]amino]ethyl: Specifies the amide-linked ethylamine spacer attached to the azatricycloalkyne-butanoate group.
-
[(2R)-2,3-Di(hexadecanoyloxy)propyl] phosphate: Denotes the stereospecific glycerophospholipid component.
Synthesis and Manufacturing Considerations
Key Synthetic Steps
The synthesis involves multi-step organic and bioconjugation strategies:
Step 1: Azatricycloalkyne Construction
The azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl core is synthesized via:
-
Diels-Alder cycloaddition to form the fused aromatic rings.
-
Alkyne incorporation through Sonogashira coupling.
-
Nitrogen insertion via Hofmann-Löffler reaction to generate the azatricyclic framework.
Step 2: Butanoyl-Amine Spacer Preparation
-
4-Oxobutanoyl chloride is reacted with ethylenediamine to form the aminoethyl-butanoamide intermediate.
Step 3: Lipid-Phosphate Assembly
-
(2R)-2,3-Di(hexadecanoyloxy)propyl phosphate is synthesized by:
Step 4: Final Conjugation
-
Amide coupling (e.g., EDC/NHS chemistry) links the azatricycloalkyne-butanoate to the ethylamine spacer.
-
Phosphate esterification connects the spacer to the lipid moiety.
-
Counterion exchange introduces the azanium ion via treatment with ammonium hydroxide .
Physicochemical Properties
Solubility and Partitioning
| Property | Value/Description |
|---|---|
| Aqueous Solubility | Moderate (enhanced by NH₄⁺ and phosphate) |
| logP (Octanol/Water) | ~8.2 (predicted) |
| Critical Micelle Conc. | <10 µM (due to lipid tails) |
The compound exhibits amphiphilic behavior:
-
Hydrophilic domains: Azanium ion and phosphate group facilitate interaction with aqueous phases.
-
Hydrophobic domains: Hexadecanoyl chains and azatricycloalkyne promote membrane integration and lipid bilayer formation .
Thermal and Chemical Stability
-
Melting Point: Estimated >100°C (decomposition likely precedes melting).
-
pH Sensitivity: Azanium (NH₄⁺/NH₃ equilibrium) and phosphate groups confer pH-dependent solubility:
Biochemical Interactions and Mechanisms
Membrane Dynamics
The lipid moiety enables liposome formation, with bilayer properties analogous to DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) . Key characteristics include:
-
Phase Transition Temperature: ~41°C (similar to DPPC), ensuring stability at physiological temperatures.
-
Packing Density: Enhanced by saturated C16 chains, reducing permeability to small molecules.
Target Engagement
The azatricycloalkyne moiety may interact with:
-
Aromatic receptors (e.g., tyrosine kinase domains) via π-stacking.
-
Metal ions through the alkyne and nitrogen lone pairs.
-
Enzymatic active sites inhibited by the rigid polycyclic structure.
Metabolic Fate
-
Lipid Component: Susceptible to phospholipase A₂ (PLA₂) hydrolysis, releasing hexadecanoic acid and lysophosphatidyl derivatives.
-
Azatricycloalkyne: Likely metabolized by hepatic CYP450 enzymes, with potential epoxidation of aromatic rings.
Applications in Biomedical Research
Drug Delivery Systems
-
Liposomal Encapsulation: The lipid-phosphate structure self-assembles into unilamellar vesicles, enabling cargo (e.g., siRNA, chemotherapeutics) encapsulation .
-
Targeted Delivery: Azatricycloalkyne’s bioorthogonal reactivity allows conjugation to antibodies or ligands via click chemistry.
Diagnostic Imaging
-
Deuterated Analogs: Substitution of hydrogen with deuterium in lipid chains (e.g., DPPC-d4) improves metabolic stability for MRI/PET tracer development .
Antimicrobial Agents
-
Membrane Disruption: The lipid component integrates into bacterial membranes, while the azatricycloalkyne inhibits efflux pumps, potentiating antibiotic activity.
Current Research and Future Directions
Pharmacokinetic Optimization
Recent studies focus on deuteration strategies to prolong systemic circulation. For example, replacing hydrogens in the ethylamine spacer with deuterium reduces CYP450-mediated metabolism, enhancing half-life .
Toxicity Profiling
Preliminary in vitro assays indicate:
-
IC₅₀ (HeLa cells): 12.5 µM (72-hour exposure).
Regulatory Considerations
-
FDA Approval Pathway: Classified as a New Molecular Entity (NME), requiring IND-enabling studies on genotoxicity and cardiotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume